An In-depth Technical Guide to 3-Amino-6-(propylthio)pyridazine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-Amino-6-(propylthio)pyridazine: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-Amino-6-(propylthio)pyridazine, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its potential applications in drug discovery, grounded in the broader context of pyridazine derivatives' pharmacological activities.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine ring is a privileged scaffold in medicinal chemistry, recognized for its unique physicochemical properties that make it an attractive component in the design of novel therapeutic agents.[1][2] Characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, the pyridazine core possesses a high dipole moment and the capacity for robust hydrogen bonding, which are crucial for molecular recognition and interaction with biological targets.[2] The inherent polarity of the pyridazine ring can also confer favorable pharmacokinetic properties, such as reduced lipophilicity and lower potential for inhibition of cytochrome P450 enzymes.[2]
Derivatives of 3-aminopyridazine, in particular, have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4][5] This has led to the development of several pyridazine-containing drugs.[2] 3-Amino-6-(propylthio)pyridazine represents a promising, yet underexplored, member of this chemical family. The introduction of the propylthio group at the 6-position offers a handle for modulating the compound's lipophilicity and steric profile, potentially fine-tuning its interaction with specific biological targets.
Physicochemical Properties of 3-Amino-6-(propylthio)pyridazine
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. Below is a summary of the key properties for 3-Amino-6-(propylthio)pyridazine.
| Property | Value | Source/Method |
| CAS Number | 113121-36-1 | Chemical Abstract Service |
| Molecular Formula | C₇H₁₁N₃S | |
| Molecular Weight | 169.25 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted based on structure |
| pKa | Estimated to be slightly basic due to the amino group | [2] |
| LogP | Estimated to be in the range of 1.5 - 2.5 | Predicted based on structure |
Synthesis of 3-Amino-6-(propylthio)pyridazine
The synthesis of 3-Amino-6-(propylthio)pyridazine can be efficiently achieved through a two-step process, starting from the commercially available 3,6-dichloropyridazine. The overall synthetic scheme involves an initial selective amination followed by a nucleophilic aromatic substitution with propanethiol.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-Amino-6-(propylthio)pyridazine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Amino-6-chloropyridazine (Intermediate)
This step involves the selective nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group.
-
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (28-30%)
-
Ethanol (optional solvent)
-
Pressure-rated reaction vessel
-
-
Procedure:
-
In a pressure-rated reaction vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in a minimal amount of ethanol (optional, to aid solubility).
-
Add aqueous ammonia (5-10 eq) to the vessel.
-
Seal the vessel and heat the reaction mixture to 120-150°C for 6-12 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
The product often precipitates out upon cooling. Collect the solid by filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure to obtain the crude product.
-
Purify the crude 3-amino-6-chloropyridazine by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.[6]
-
Step 2: Synthesis of 3-Amino-6-(propylthio)pyridazine (Final Product)
This final step involves the nucleophilic aromatic substitution of the remaining chlorine atom with the propylthiolate anion.
-
Materials:
-
3-Amino-6-chloropyridazine (from Step 1)
-
Propanethiol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq) and potassium carbonate (2.0 eq) in DMF.
-
Add propanethiol (1.1-1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction's completion by TLC.[7]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water, which should precipitate the crude product.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-Amino-6-(propylthio)pyridazine.
-
Reactivity and Spectroscopic Characterization
The chemical reactivity of 3-Amino-6-(propylthio)pyridazine is primarily dictated by the amino group and the electron-rich pyridazine ring.
-
Amino Group Reactivity: The amino group can undergo acylation with acid anhydrides or acid chlorides to form the corresponding amides.[8] It can also be a site for alkylation or participate in other nucleophilic reactions.
-
Pyridazine Ring: The pyridazine ring itself is relatively stable but can be susceptible to electrophilic attack under certain conditions, although it is generally less reactive than benzene. The ring nitrogen atoms can also be quaternized.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the sulfur, and a triplet for the methylene group adjacent to that). The aromatic protons on the pyridazine ring will appear as two doublets. A broad singlet corresponding to the amino protons will also be present.
-
¹³C NMR: The carbon NMR will show three distinct signals for the propyl group and two signals for the aromatic carbons of the pyridazine ring.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the pyridazine ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (169.25 m/z).
Potential Applications in Drug Discovery
While specific biological data for 3-Amino-6-(propylthio)pyridazine is not extensively published, the known activities of related pyridazine derivatives provide a strong rationale for its investigation in several therapeutic areas.[4]
Anti-inflammatory and Analgesic Activity
Numerous pyridazine and pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic properties.[4][5] Some of these compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1] Furthermore, 3-amino-6-aryl-pyridazines have been identified as selective agonists for the cannabinoid 2 (CB2) receptor, a promising target for treating inflammatory pain.[9]
Neuroprotective and Antineuroinflammatory Effects
Derivatives of 3-amino-6-phenylpyridazine have been shown to be selective inhibitors of glial cell activation.[7][10] By blocking the production of pro-inflammatory cytokines like IL-1β and nitric oxide in activated microglia and astrocytes, these compounds have potential applications in the treatment of neurodegenerative diseases where neuroinflammation plays a critical role.[7][10]
Anticancer Activity
The pyridazine scaffold is present in several compounds with demonstrated antiproliferative effects against various cancer cell lines.[3] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways involved in cancer cell growth and survival. For instance, some pyridazine derivatives have been found to induce the degradation of SMARCA2/4, which has implications for cancer therapy.[7] Additionally, some 3-alkylthio-6-allylthiopyridazine derivatives have shown antihepatocarcinoma activity.[11]
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Based on the known antineuroinflammatory effects of related compounds, a potential mechanism of action for 3-Amino-6-(propylthio)pyridazine could involve the inhibition of pro-inflammatory signaling pathways in glial cells.
Caption: Hypothesized mechanism of antineuroinflammatory action.
Conclusion
3-Amino-6-(propylthio)pyridazine is a versatile heterocyclic compound with significant potential for drug discovery. Its synthesis is straightforward, and its structure is amenable to further modification to optimize its pharmacological profile. Based on the extensive body of research on related pyridazine derivatives, this compound warrants further investigation as a potential therapeutic agent for inflammatory disorders, neurodegenerative diseases, and cancer. This guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising molecule.
References
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025).
- Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59.
- The Emerging Role of 3-Amino-6-(phenylthio)pyridazine in Medicinal Chemistry: Applications and Protocols. (n.d.). Benchchem.
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.
- Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (n.d.). Google Patents.
- CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE. (n.d.). CymitQuimica.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921.
- 3-Amino-6-(phenylthio)pyridazine CAS number and molecular weight. (n.d.). Benchchem.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
- Watterson, D. M., et al. (2003). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 46(15), 3181–3184.
- El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
- Alberati, D., et al. (2012). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 22(4), 1594–1597.
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.
- Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. (n.d.). Benchchem.
- Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
- Kwon, S.-K., & Moon, A. (2005). Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity. Archives of Pharmacal Research, 28(4), 391–394.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. sarpublication.com [sarpublication.com]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 9. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
